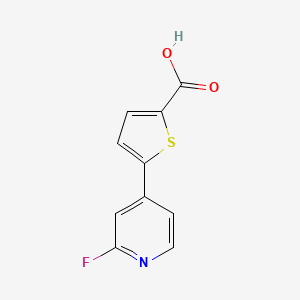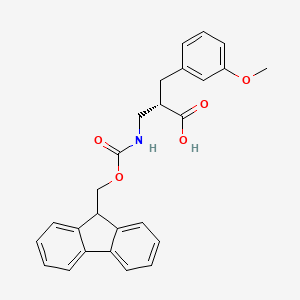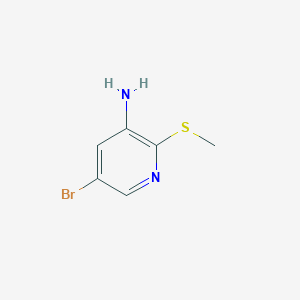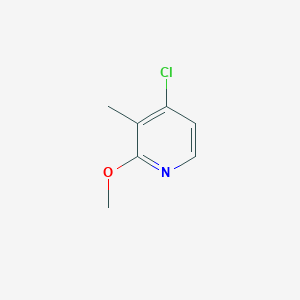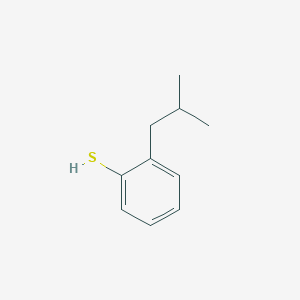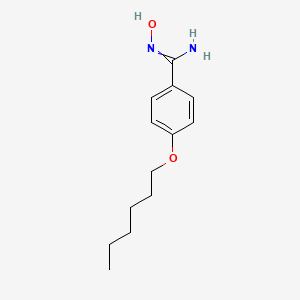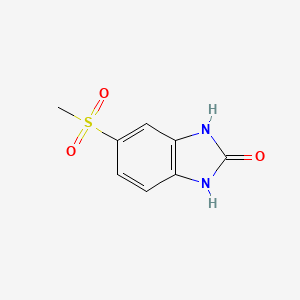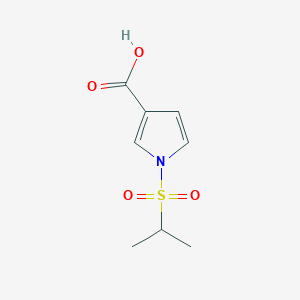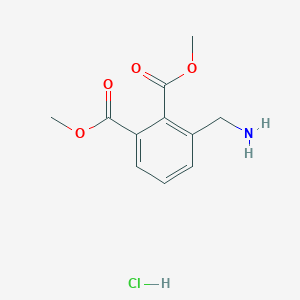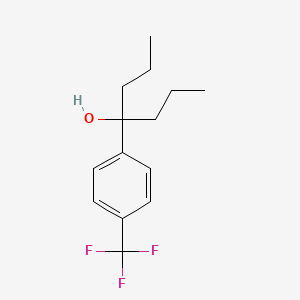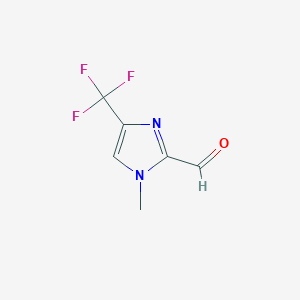
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C6H5F3N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the imidazole ring significantly influences its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with iodomethane to introduce the methyl group at the 1-position . The reaction conditions typically include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)-1H-imidazole: Lacks the aldehyde group, which significantly alters its reactivity and applications.
1-Methyl-4-((trifluoromethyl)sulfonyl)benzene: Contains a sulfonyl group instead of an aldehyde, leading to different chemical properties and uses.
Trifluoromethyl ethers: These compounds have a trifluoromethyl group attached to an oxygen atom, which imparts different chemical and physical properties compared to the imidazole derivatives.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H5F3N2O/c1-11-2-4(6(7,8)9)10-5(11)3-12/h2-3H,1H3 |
InChI Key |
XKQHHUHQLZZEBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)
![1-(1,1-Dimethylethyl) 4-methyl 4-({[(9H-fluoren-9-ylmethyl)oxy]carbonyl}amino)-1,4-piperidinedicarboxylate](/img/structure/B13983381.png)
